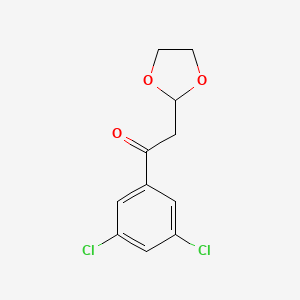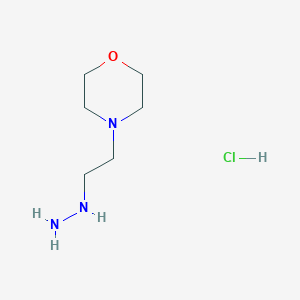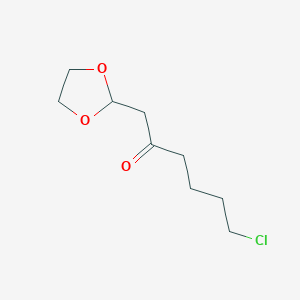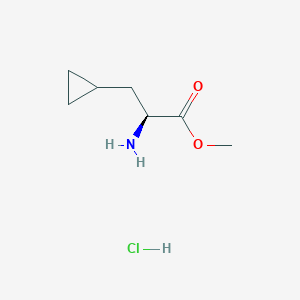![molecular formula C8H16Cl2N2 B1456356 (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 942311-13-9](/img/structure/B1456356.png)
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Descripción general
Descripción
“(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the CAS number 942311-13-9 . It has a molecular weight of 211.13 . The compound is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular formula of this compound is C8H16Cl2N2 . The SMILES notation is [H][C@@]1(C2)N(C3CC3)C[C@@]2([H])NC1.[H]Cl.[H]Cl .Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound serves as a rigid piperazine homologue, which is extensively used in medicinal chemistry. Its structure is beneficial for creating molecules that can interact with various biological targets. For instance, it has been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs) , which are important targets for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Pharmaceutical Research
In pharmaceutical research, the compound’s diazabicyclo heptane scaffold is non-trivial to access but highly sought after due to its potential in drug development . It can be used to create new glycopeptide antibiotics, offering a platform for the design and evaluation of novel compounds with improved antibacterial activity.
Asymmetric Catalysis
The compound can act as a precursor in the preparation of diazabicyclo heptane derivatives used as catalysts in asymmetric catalysis reactions . These reactions are crucial for producing chiral substances that have significant implications in the development of enantiomerically pure pharmaceuticals.
Organic Synthesis
In organic synthesis, this compound can be employed in the Biginelli reaction, which is a multicomponent chemical reaction used to synthesize dihydropyrimidinones (DHPMs) . DHPMs are valuable compounds with a range of pharmacological activities, including calcium channel modulation and antihypertensive effects.
Chiral Ligand Synthesis
It can be used as a starting material for the synthesis of chiral diazabicyclic ligands. These ligands are applicable in the preparation of dicopper (II) complexes, which are used in various catalytic and biochemical applications .
Heterocyclic Chemistry
The importance of nitrogen-containing heterocycles in drug discovery is underscored by the frequent use of heterocycle synthesis in pharmaceutical laboratories. This compound provides a versatile scaffold for the creation of diverse heterocyclic structures that are pivotal in the development of new therapeutic agents .
Neuropharmacology
Given its structural analogy to compounds that bind to nAChRs, this compound is of interest in neuropharmacology. It can be used to develop analogs and derivatives that may serve as lead compounds for the development of treatments for neurological disorders .
Enantioselective Synthesis
The compound has been found to catalyze reactions with moderate enantioselectivities, favoring the (S) enantiomer. This property is valuable in the enantioselective synthesis of pharmaceuticals, where the control of stereochemistry is critical for the efficacy and safety of drugs .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The exact mode of action of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions .
Biochemical Pathways
The specific biochemical pathways affected by (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Result of Action
The molecular and cellular effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used in the synthesis of chiral diazabicyclic ligands .
Propiedades
IUPAC Name |
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H/t6-,8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAQUAJOXXJOA-GAGWNIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CC2CN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)



![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)








